![molecular formula C15H16Cl2N6O4 B3874658 7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione](/img/structure/B3874658.png)
7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione
描述
7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with a dichlorophenoxy group, a hydroxypropyl chain, and a hydrazinyl group. Its molecular formula is C14H14Cl2N6O3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of 2,4-Dichlorophenoxy-2-hydroxypropyl Intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with epichlorohydrin to form the 2-hydroxypropyl intermediate.
Coupling with Purine Derivative: The intermediate is then coupled with a purine derivative, such as 8-hydrazinyl-3-methylpurine-2,6-dione, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinyl group, in particular, may confer unique reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N6O4/c1-22-12-11(13(25)20-15(22)26)23(14(19-12)21-18)5-8(24)6-27-10-3-2-7(16)4-9(10)17/h2-4,8,24H,5-6,18H2,1H3,(H,19,21)(H,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMWYOOWDAHZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)propanoic acid](/img/structure/B3874579.png)
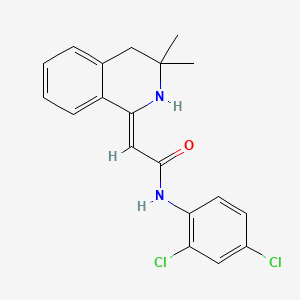


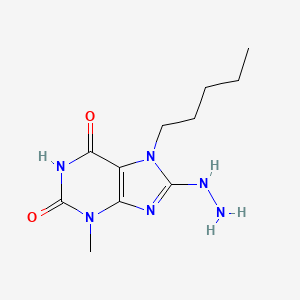
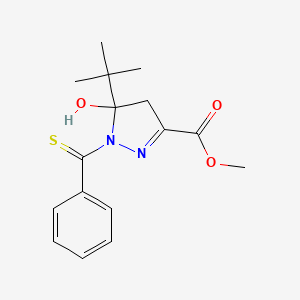
![5-[1-[5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbonyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B3874620.png)
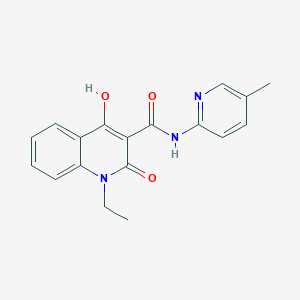
![2-[(2-methoxybenzyl)amino]-4,6-dimethyl-5-nitronicotinonitrile](/img/structure/B3874637.png)
![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-8-hydrazinyl-3-methylpurine-2,6-dione](/img/structure/B3874660.png)
![7-(cyclopropylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3874663.png)
![N'-(1-methyl-2-phenylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3874665.png)
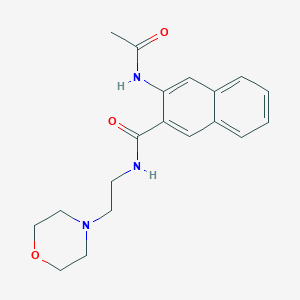
![Pentyl 2-[4-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)piperazin-1-yl]acetate](/img/structure/B3874682.png)
